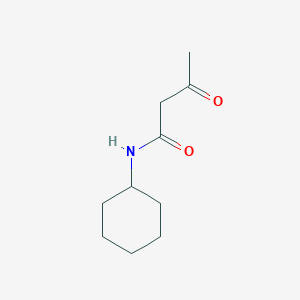

N-Cyclohexylacetoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCPERRDPXWFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150318 | |

| Record name | N-Cyclohexylacetoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-42-9 | |

| Record name | N-Cyclohexyl-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexylacetoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexylacetoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexylacetoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CYCLOHEXYLACETOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4R6MJY84B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Cyclohexylacetoacetamide

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Cyclohexylacetoacetamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the compound's key characteristics, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Physicochemical Data

A summary of the known and computed physicochemical properties of N-Cyclohexylacetoacetamide is presented below. Experimental values for properties such as melting point, boiling point, and solubility are typically determined empirically.

| Property | Value | Source |

| Molecular Formula | C10H17NO2 | PubChem[1] |

| Molecular Weight | 183.25 g/mol | PubChem[1] |

| IUPAC Name | N-cyclohexyl-3-oxobutanamide | PubChem[1] |

| CAS Number | 1132-42-9 | CymitQuimica[2] |

| Canonical SMILES | CC(=O)CC(=O)NC1CCCCC1 | PubChem[1] |

| InChI Key | FLCPERRDPXWFDK-UHFFFAOYSA-N | PubChem[1] |

| Monoisotopic Mass | 183.125928785 Da | PubChem[1] |

| Topological Polar Surface Area | 46.2 Ų | PubChem[1] |

| Hazard Statements | Harmful if swallowed (H302) | PubChem[1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of N-Cyclohexylacetoacetamide are crucial for reproducible research. The following are standard experimental protocols.

Synthesis of N-Cyclohexylacetoacetamide

This protocol is based on the general reaction of diketene with amines to form acetoacetamides.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, combine cyclohexylamine (1 equivalent) with a suitable inert solvent such as tetrahydrofuran.

-

Cooling: Cool the reaction mixture to approximately 10°C using an ice bath.

-

Addition of Diketene: Add diketene (1 equivalent) dropwise to the stirred solution via the dropping funnel, ensuring the temperature does not exceed 20°C.

-

Reaction: After the addition is complete, allow the mixture to stir for several hours at room temperature to ensure the reaction goes to completion.[3]

-

Workup: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Determination of Melting Point

The melting point is a key indicator of a compound's purity.[4]

-

Sample Preparation: Ensure the synthesized N-Cyclohexylacetoacetamide is completely dry and in a powdered form.[5]

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of about 3 mm.[6]

-

Measurement: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[6][7]

-

Heating: Heat the sample rapidly at first to get an approximate melting point, then repeat with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the expected melting point.[7]

-

Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[4] Pure compounds typically have a sharp melting range of 1-2°C.[6]

Determination of Boiling Point

For liquid compounds or those that can be distilled, the boiling point is a characteristic physical property.[8]

-

Apparatus Setup: Place a small amount of the liquid sample into a small test tube or a Durham tube.[9]

-

Capillary Inversion: Place a capillary tube, sealed at one end, into the liquid with the open end down.[9]

-

Heating: Attach the test tube to a thermometer and heat it in a Thiele tube or an oil bath.[9][10]

-

Observation: As the sample is heated, a stream of bubbles will emerge from the capillary tube.[9]

-

Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[9][10]

Determination of Solubility

Solubility provides insight into the polarity and potential applications of a compound.

-

Sample Preparation: Weigh a precise amount of N-Cyclohexylacetoacetamide (e.g., 25 mg) and place it into a small test tube.[11]

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL of water, ethanol, or diethyl ether) in small portions.[11]

-

Agitation: Shake the test tube vigorously after each addition to facilitate dissolution.[11]

-

Observation: Observe whether the solute completely dissolves. The solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by finding the maximum amount of solute that dissolves in a given volume of solvent at a specific temperature.[12]

Spectroscopic Analysis

Spectroscopic methods are essential for structural elucidation and confirmation.

-

Infrared (IR) Spectroscopy: An IR spectrum will reveal the presence of key functional groups. For N-Cyclohexylacetoacetamide, characteristic peaks would include C=O stretching for the ketone and amide groups, and N-H stretching for the secondary amide.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons and their neighboring environments.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[14]

-

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound from the molecular ion peak and can offer structural clues from the fragmentation pattern.[15]

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of N-Cyclohexylacetoacetamide.

Caption: Workflow for the synthesis and physicochemical characterization of N-Cyclohexylacetoacetamide.

References

- 1. N-Cyclohexylacetoacetamide | C10H17NO2 | CID 70805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. prepchem.com [prepchem.com]

- 4. pennwest.edu [pennwest.edu]

- 5. westlab.com [westlab.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 13. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 14. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 15. lehigh.edu [lehigh.edu]

N-Cyclohexylacetoacetamide: A Comprehensive Technical Review

CAS Number: 1132-42-9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of N-Cyclohexylacetoacetamide, a chemical compound with potential applications in various scientific fields. This document consolidates available data on its physicochemical properties, synthesis, and analytical characterization.

Physicochemical Properties

N-Cyclohexylacetoacetamide, with the IUPAC name N-cyclohexyl-3-oxobutanamide, is a solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₂ | PubChem |

| Molecular Weight | 183.25 g/mol | PubChem[1] |

| Melting Point | 74 °C | PrepChem.com |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis

A known method for the synthesis of N-Cyclohexylacetoacetamide involves the reaction of cyclohexylamine with diketene.

Experimental Protocol: Synthesis of N-Cyclohexylacetoacetamide

This protocol is adapted from a literature source.

Materials:

-

Cyclohexylamine (99 g)

-

Diketene (84 g)

-

Benzene (500 ml)

-

Isopropyl ether

Procedure:

-

A mixture of 500 ml of benzene and 99 g of cyclohexylamine is prepared.

-

Over a period of 30 minutes, 84 g of diketene is introduced to the cyclohexylamine solution.

-

The reaction mixture is stirred for 4 hours at 20 °C.

-

Following the stirring period, the mixture is evaporated to dryness by distillation under reduced pressure.

-

The resulting residue is taken up in isopropyl ether.

-

The solution is then cooled and the precipitate is collected by vacuum filtration.

-

The recovered precipitate is dried and then recrystallized from isopropyl ether to yield 137 g of N-cyclohexyl-acetylacetamide.

Synthesis Workflow

Caption: Synthesis workflow for N-Cyclohexylacetoacetamide.

Spectroscopic Data

Applications and Biological Activity

Currently, there is a lack of publicly available information on the specific applications and biological activity of N-Cyclohexylacetoacetamide. Further research is needed to explore its potential uses in areas such as organic synthesis, medicinal chemistry, and drug development. While studies on other acetamide derivatives have shown a range of biological activities, these cannot be directly extrapolated to N-Cyclohexylacetoacetamide without specific experimental validation. No information regarding its mechanism of action or involvement in any signaling pathways has been documented.

Conclusion

N-Cyclohexylacetoacetamide is a compound for which a synthetic method and basic physicochemical properties are known. However, a significant gap exists in the scientific literature regarding its detailed analytical characterization, potential applications, and biological profile. This technical guide serves as a foundational document, highlighting the current knowledge and underscoring the need for further investigation to unlock the potential of this molecule. Researchers and scientists are encouraged to undertake studies to fill these knowledge gaps.

References

Navigating the Solubility Landscape of N-Cyclohexylacetoacetamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of N-Cyclohexylacetoacetamide in organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document serves as a practical manual for researchers to conduct their own solubility assessments. It details the widely accepted shake-flask method, outlines various analytical techniques for concentration measurement, and provides a framework for the systematic collection and presentation of solubility data. The included experimental workflows and logical diagrams are designed to facilitate a clear and structured approach to solubility studies, a critical parameter in drug development and chemical research.

Introduction

N-Cyclohexylacetoacetamide (CAS No. 2243-44-9) is a chemical compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility in a range of organic solvents is paramount for process development, formulation design, and predicting its behavior in different chemical environments. Solubility data informs critical decisions in reaction chemistry, purification strategies, and the development of drug delivery systems.

This guide addresses the current gap in available literature by providing a detailed framework for the experimental determination of N-Cyclohexylacetoacetamide's solubility.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. The principle of "like dissolves like" is a fundamental concept, suggesting that a solute will have higher solubility in a solvent with a similar polarity. Factors influencing the solubility of N-Cyclohexylacetoacetamide in organic solvents include:

-

Temperature: Solubility of solids in liquids generally increases with temperature, although exceptions exist.

-

Solvent Polarity: The polarity of the organic solvent will significantly impact its ability to solvate the N-Cyclohexylacetoacetamide molecule.

-

Crystalline Form: Different polymorphs of a compound can exhibit different solubilities.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

Experimental Protocol: The Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3][4][5] It involves equilibrating an excess amount of the solid solute with the solvent of interest over a period of time until a saturated solution is formed.

Materials and Equipment

-

N-Cyclohexylacetoacetamide (of known purity)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, isopropanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration determination (e.g., UV/Vis Spectrophotometer, HPLC)

Procedure

-

Preparation: Add an excess amount of N-Cyclohexylacetoacetamide to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[4][5] The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Withdrawal: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the analytical instrument's linear range.

-

Analysis: Determine the concentration of N-Cyclohexylacetoacetamide in the diluted sample using a pre-validated analytical method (see Section 4).

-

Calculation: Calculate the solubility of N-Cyclohexylacetoacetamide in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Analytical Methods for Concentration Determination

The choice of analytical method depends on the properties of N-Cyclohexylacetoacetamide and the desired sensitivity and accuracy.

Gravimetric Analysis

This is a direct and simple method where a known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.[6][7][8]

Protocol:

-

Accurately pipette a known volume of the filtered saturated solution into a pre-weighed container.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Dry the container with the solid residue to a constant weight in an oven at a temperature below the compound's melting point.

-

The difference in weight gives the mass of the dissolved solute.

UV/Vis Spectroscopy

If N-Cyclohexylacetoacetamide has a chromophore that absorbs in the UV/Vis range, this method can be a rapid and convenient way to determine its concentration.[9][10][11][12]

Protocol:

-

Establish the wavelength of maximum absorbance (λmax) for N-Cyclohexylacetoacetamide in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of the standard solutions at the λmax to create a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted saturated sample and determine its concentration from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method suitable for determining the concentration of N-Cyclohexylacetoacetamide, especially in complex mixtures or at low concentrations.[13][14]

Protocol:

-

Develop and validate an HPLC method for N-Cyclohexylacetoacetamide, including selection of the column, mobile phase, and detector settings.

-

Prepare a series of standard solutions of known concentrations.

-

Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted saturated sample and determine its concentration from the calibration curve.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Solubility of N-Cyclohexylacetoacetamide in Various Organic Solvents at a Specified Temperature

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |

| Ethanol | TBD | TBD | TBD | TBD | e.g., HPLC |

| Methanol | TBD | TBD | TBD | TBD | e.g., HPLC |

| Acetone | TBD | TBD | TBD | TBD | e.g., HPLC |

| Ethyl Acetate | TBD | TBD | TBD | TBD | e.g., HPLC |

| Toluene | TBD | TBD | TBD | TBD | e.g., HPLC |

| Isopropanol | TBD | TBD | TBD | TBD | e.g., HPLC |

| Other Solvents | TBD | TBD | TBD | TBD | e.g., HPLC |

TBD: To Be Determined experimentally.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in this guide.

Caption: Workflow for determining the solubility of N-Cyclohexylacetoacetamide.

Caption: Logical relationship of analytical methods for concentration determination.

Conclusion

References

- 1. enamine.net [enamine.net]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rootspress.org [rootspress.org]

- 13. pharmaguru.co [pharmaguru.co]

- 14. please : how can i test the solubility in hplc please ? - Page 2 - Chromatography Forum [chromforum.org]

N-Cyclohexylacetoacetamide: An Overview of its Core Molecular Properties

N-Cyclohexylacetoacetamide is a chemical compound with distinct molecular characteristics relevant to researchers in various fields, including organic synthesis and drug development. This guide provides a focused overview of its molecular formula and weight, underpinned by standard analytical methodologies.

Molecular Identity and Weight

The fundamental properties of N-Cyclohexylacetoacetamide are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₂ | [1][2] |

| Molecular Weight | 183.25 g/mol | [1][3] |

| Monoisotopic Mass | 183.125928785 Da | [1] |

Methodology for Structural and Mass Determination

The molecular formula and weight of a compound like N-Cyclohexylacetoacetamide are determined through established experimental protocols.

-

Mass Spectrometry (MS): This is a primary technique for determining the molecular weight of a compound. The process involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in deducing the precise elemental composition and confirming the molecular formula.

-

Elemental Analysis: This method determines the percentage composition of individual elements (Carbon, Hydrogen, Nitrogen, etc.) within the compound. The experimental percentages are compared against the theoretical percentages calculated from the proposed molecular formula to verify its accuracy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, ¹H and ¹³C NMR spectroscopy help confirm the presence and connectivity of atoms, thereby validating the counts of hydrogen and carbon atoms suggested by the molecular formula.

Logical Framework for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The diagram below illustrates the logical relationship between the elemental composition of N-Cyclohexylacetoacetamide and its total molecular weight.

References

Spectroscopic Profile of N-Cyclohexylacetoacetamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cyclohexylacetoacetamide, a molecule of interest in various research and development sectors. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive models for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside an analysis of expected mass spectrometry (MS) fragmentation patterns. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the identification and characterization of N-Cyclohexylacetoacetamide.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (acetyl group) | 2.1 - 2.3 | Singlet | 3H |

| CH₂ (acetyl group) | 3.3 - 3.5 | Singlet | 2H |

| CH (cyclohexyl, attached to N) | 3.6 - 3.8 | Multiplet | 1H |

| CH₂ (cyclohexyl) | 1.0 - 1.9 | Multiplet | 10H |

| NH (amide) | 7.5 - 8.5 | Broad Singlet | 1H |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (acetyl group) | 25 - 35 |

| CH₂ (acetyl group) | 45 - 55 |

| C=O (amide) | 165 - 175 |

| C=O (ketone) | 200 - 210 |

| CH (cyclohexyl, attached to N) | 50 - 60 |

| CH₂ (cyclohexyl) | 20 - 40 |

Predicted Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (amide) | 3250 - 3400 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C=O Stretch (ketone) | 1710 - 1730 | Strong |

| C=O Stretch (amide I band) | 1640 - 1680 | Strong |

| N-H Bend (amide II band) | 1520 - 1570 | Medium |

Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structure.[2][3] The electron ionization (EI) mass spectrum of N-Cyclohexylacetoacetamide is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Proposed Fragment | Notes |

| 169 | [C₉H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 126 | [M - CH₃CO]⁺ | Loss of the acetyl group |

| 98 | [C₆H₁₀N]⁺ | Fragmentation of the cyclohexyl ring |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 57 | [CH₃COCH₂]⁺ | Acetonyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation (base peak) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of N-Cyclohexylacetoacetamide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2]

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Data Acquisition :

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid N-Cyclohexylacetoacetamide sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Background Spectrum : Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Spectrum : Record the spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a solid sample like N-Cyclohexylacetoacetamide, a direct insertion probe or a gas chromatography inlet can be used.

-

Ionization : The sample is vaporized and then ionized. Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and various fragment ions.[2]

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of N-Cyclohexylacetoacetamide.

References

Potential Biological Activity of N-Cyclohexylacetoacetamide: A Technical Whitepaper

Disclaimer: This document summarizes the potential biological activities of N-Cyclohexylacetoacetamide based on the known biological profiles of structurally related compounds. As of the latest literature review, no direct studies on the biological activity of N-Cyclohexylacetoacetamide have been published. Therefore, the information presented herein is inferential and intended to guide future research.

Introduction

N-Cyclohexylacetoacetamide is a chemical compound featuring a cyclohexyl group attached to the nitrogen of an acetoacetamide moiety. While this specific molecule has not been the subject of published biological investigation, its structural components are present in a variety of biologically active molecules. This whitepaper will explore the potential biological activities of N-Cyclohexylacetoacetamide by examining the known effects of related N-substituted acetamides and compounds containing a cyclohexyl group. The aim is to provide a foundational understanding for researchers and drug development professionals interested in the potential therapeutic applications of this and similar chemical scaffolds.

Potential Therapeutic Areas

Based on the activities of structurally analogous compounds, N-Cyclohexylacetoacetamide could potentially exhibit activity in the following areas:

-

Antimicrobial and Antifungal Activity: Derivatives of acetamide are known to possess antibacterial and antifungal properties.

-

Anticancer Activity: Certain N-substituted acetamides have demonstrated cytotoxic effects against various cancer cell lines.

-

Enzyme Inhibition: The acetamide scaffold is present in molecules that act as enzyme inhibitors, suggesting a potential for N-Cyclohexylacetoacetamide to modulate enzymatic pathways.

Inferred Biological Activities from Structurally Related Compounds

Antimicrobial and Antifungal Potential

A number of studies have reported the antimicrobial and antifungal activities of various N-substituted acetamide derivatives. For instance, novel N-phenylacetamide derivatives have been synthesized and shown to possess activity against various bacterial and fungal strains. The lipophilicity conferred by the N-substituent can play a crucial role in the antimicrobial efficacy, and the cyclohexyl group in N-Cyclohexylacetoacetamide would significantly increase its lipophilic character, potentially enhancing its ability to penetrate microbial cell membranes.

Table 1: Illustrative Antimicrobial Activity of Related Acetamide Derivatives (Note: This data is for related compounds and not N-Cyclohexylacetoacetamide)

| Compound Class | Organism | Activity Metric (e.g., MIC) | Reference |

| N-phenylacetamide derivatives | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 10.8 µg/mL | [1] |

| N-phenylacetamide derivatives | Xanthomonas axonopodis pv. citri (Xac) | EC50 = 25.7 µg/mL | [1] |

| Thiazole-containing N-phenylacetamides | Meloidogyne incognita | LC50 = 5.4 µg/mL | [1] |

Anticancer Potential

The acetamide functional group is a common feature in a variety of anticancer agents. For example, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been shown to be potent anticancer agents, particularly against prostate cancer cell lines.[2] The mechanism of action for these types of compounds can vary widely but often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation. The presence of the cyclohexyl group could influence the compound's interaction with hydrophobic binding pockets in target proteins.

Table 2: Illustrative Cytotoxic Activity of Related Acetamide Derivatives (Note: This data is for related compounds and not N-Cyclohexylacetoacetamide)

| Compound | Cell Line | IC50 Value | Reference |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 µM | [2] |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 µM | [2] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast Carcinoma) | 100 µM | [2] |

Potential for Enzyme Inhibition

The core structure of N-Cyclohexylacetoacetamide suggests it could act as an inhibitor for various enzymes. For instance, substituted acetamide derivatives have been investigated as potential inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease.[3] The N-substituent in these derivatives plays a critical role in binding to the enzyme's active site.

Given the inhibitory potential, N-Cyclohexylacetoacetamide could theoretically interact with various signaling pathways. For example, if it were to inhibit a key kinase, it could disrupt a phosphorylation cascade. A hypothetical workflow for investigating such an interaction is presented below.

Experimental Protocols for Future Research

To elucidate the actual biological activity of N-Cyclohexylacetoacetamide, a systematic investigation is required. The following are suggested experimental protocols based on methodologies used for structurally related compounds.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of N-Cyclohexylacetoacetamide against a panel of pathogenic bacteria and fungi.

Methodology (Broth Microdilution):

-

Prepare a stock solution of N-Cyclohexylacetoacetamide in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effect of N-Cyclohexylacetoacetamide on human cancer cell lines.

Methodology (MTT Assay):

-

Seed cancer cells (e.g., PC3, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of N-Cyclohexylacetoacetamide for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Enzyme Inhibition Assay

Objective: To evaluate the inhibitory activity of N-Cyclohexylacetoacetamide against a specific enzyme (e.g., butyrylcholinesterase).

Methodology (Ellman's Method for BChE):

-

Prepare a reaction mixture containing phosphate buffer, the substrate (e.g., butyrylthiocholine iodide), and DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).

-

Add various concentrations of N-Cyclohexylacetoacetamide to the reaction mixture.

-

Initiate the reaction by adding the enzyme (BChE).

-

Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion resulting from the reaction of DTNB with thiocholine produced by substrate hydrolysis.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

Logical Relationships in Drug Discovery

The process of identifying and characterizing a novel bioactive compound like N-Cyclohexylacetoacetamide follows a logical progression from initial screening to more detailed mechanistic studies.

Conclusion

While there is a lack of direct experimental data on the biological activity of N-Cyclohexylacetoacetamide, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential antimicrobial, anticancer, or enzyme-inhibiting agent. The lipophilic cyclohexyl moiety and the versatile acetoacetamide core suggest that this compound could exhibit interesting biological properties. The experimental protocols and logical frameworks presented in this whitepaper offer a roadmap for future research to unlock the potential of N-Cyclohexylacetoacetamide and its derivatives in the field of drug discovery. Further empirical studies are essential to validate these hypotheses and to fully characterize the pharmacological profile of this compound.

References

- 1. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and receptor binding of enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines as high-affinity sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Cyclohexylacetoacetamide Derivatives and Analogues: Synthesis, Biological Evaluation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexylacetoacetamide and its analogues represent a class of compounds with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of these derivatives, with a particular focus on their anti-inflammatory, antioxidant, and anticancer properties. Detailed experimental protocols for key assays are provided, and quantitative structure-activity relationship (QSAR) data for analogous compounds are summarized to facilitate further research and development in this area. Furthermore, this guide illustrates the key signaling pathways potentially modulated by these compounds, offering a deeper understanding of their mechanism of action.

Introduction

Acetoacetamide derivatives are versatile scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. The incorporation of a cyclohexyl moiety introduces lipophilicity and conformational constraints that can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide focuses on N-Cyclohexylacetoacetamide and its analogues, exploring their therapeutic potential and providing the necessary technical information for researchers in the field.

Synthesis of N-Cyclohexylacetoacetamide and its Analogues

The synthesis of the core molecule, N-Cyclohexylacetoacetamide, is a straightforward process. A common and efficient method involves the reaction of cyclohexylamine with diketene.

General Synthesis Workflow

The synthesis of N-substituted acetoacetamide derivatives generally follows a common pathway involving the acylation of a primary or secondary amine.

Caption: General workflow for the synthesis of N-substituted acetoacetamide derivatives.

Experimental Protocol: Synthesis of N-Cyclohexylacetoacetamide

This protocol is based on established literature procedures[1].

Materials:

-

Cyclohexylamine

-

Diketene

-

Benzene (or a suitable alternative solvent like toluene)

-

Isopropyl ether

Procedure:

-

A mixture of 500 ml of benzene and 99 g of cyclohexylamine is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

-

84 g of diketene is added dropwise to the stirred cyclohexylamine solution over a period of 30 minutes.

-

The reaction mixture is stirred for 4 hours at 20°C.

-

The solvent is removed by distillation under reduced pressure.

-

The resulting residue is taken up in isopropyl ether.

-

The solution is cooled to induce crystallization.

-

The precipitate is collected by vacuum filtration.

-

The collected solid is dried and then recrystallized from isopropyl ether to yield pure N-cyclohexylacetoacetamide.

Expected Yield: Approximately 137 g. Melting Point: 74°C.

Biological Activities and Quantitative Data

Antioxidant and Cytotoxic Activities

The antioxidant activity of these compounds can be assessed using various assays, such as the ABTS radical scavenging assay. Cytotoxicity is often evaluated using the brine shrimp lethality assay, providing a preliminary indication of potential anticancer activity.

Table 1: Biological Activity of N-(3-phenylpropyl) and N-(3,3-diphenylpropyl) Acetamide Analogues

| Compound ID | R Group | % Scavenged ABTS Radical | LD50 (ppm) [95% Confidence Intervals] |

| 30003 | CH3 | 1% | 0.26 |

| 30004 | OCH3 | 2% | 0.52 |

| 30006 | NO2 | 1% | 0.26 |

| 30007 | NH2 | 10.6% | 2.74 |

| 40003 | CH3 | 1.8% | 0.47 |

| 40004 | OCH3 | 1.8% | 0.47 |

| 40006 | NO2 | 10.8% | 2.79 |

| 40007 | NH2 | 10.8% | 2.79 |

Data adapted from Autore et al., Molecules 2010, 15(3), 2028-2038.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Effect of Selected Acetamide Analogues on NO Production in LPS-Stimulated J774.A1 Macrophages

| Compound ID | Concentration (µM) | % Inhibition of NO Production |

| 40006 | 0.1 | 15% |

| 1 | 25% | |

| 10 | 40% | |

| 40007 | 0.1 | 20% |

| 1 | 35% | |

| 10 | 50% |

Data adapted from Autore et al., Molecules 2010, 15(3), 2028-2038. All reductions in NO production were statistically significant (P < 0.001).

Experimental Protocols for Biological Assays

The following are detailed protocols for the biological evaluation of N-Cyclohexylacetoacetamide derivatives and their analogues, based on methods described in the literature.

Antioxidant Activity Assay: ABTS Method

Principle: This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+. The reduction in the absorbance of the ABTS•+ solution is proportional to the antioxidant activity.

Procedure:

-

Prepare a stock solution of ABTS•+ by reacting 7 mM ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Before the assay, dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a standard curve using Trolox (a water-soluble vitamin E analogue) at various concentrations.

-

Dissolve the test compounds in a suitable solvent (e.g., dichloromethane) to a stock concentration of 20 mg/mL.

-

Add 5 µL of the test compound solution to 1 mL of the diluted ABTS•+ solution.

-

Measure the absorbance at 734 nm after 1 minute.

-

Calculate the percentage of inhibition of ABTS•+ and compare it to the Trolox standard curve to determine the Trolox equivalent antioxidant capacity (TEAC).

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages

Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by determining the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

-

Culture J774.A1 macrophages in a 96-well plate until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of untreated and unstimulated cells serves as a negative control.

-

After incubation, collect the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to 100 µL of the supernatant in a new 96-well plate.

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the absorbance at 550 nm using a microplate reader.

-

Calculate the nitrite concentration from a standard curve prepared with sodium nitrite.

-

Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.

Signaling Pathways

While the precise signaling pathways modulated by N-Cyclohexylacetoacetamide derivatives are still under investigation, their structural similarity to other known anti-inflammatory agents suggests potential interactions with key inflammatory pathways, such as the NF-κB and COX pathways.

Proposed Anti-inflammatory Mechanism of Action

Many anti-inflammatory compounds exert their effects by inhibiting the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. The inhibition of NF-κB can prevent the transcription of pro-inflammatory cytokines and enzymes like COX-2.

Caption: A proposed signaling pathway illustrating the potential anti-inflammatory mechanism of N-Cyclohexylacetoacetamide derivatives through the inhibition of the NF-κB pathway.

Conclusion and Future Directions

N-Cyclohexylacetoacetamide derivatives and their analogues present a promising area for drug discovery. The synthetic accessibility and the potential for diverse biological activities make them attractive candidates for further investigation. Future research should focus on:

-

Synthesis of a focused library of N-Cyclohexylacetoacetamide derivatives: This will allow for a systematic evaluation of their structure-activity relationships.

-

Comprehensive biological screening: Evaluating these derivatives against a wider range of biological targets, including specific enzymes and receptors, will help to identify their primary mechanism of action.

-

In vivo studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Elucidation of specific molecular targets and signaling pathways: Detailed mechanistic studies are crucial to understand how these compounds exert their biological effects.

This technical guide provides a foundational resource for researchers to build upon in their exploration of N-Cyclohexylacetoacetamide derivatives as potential therapeutic agents. The provided protocols and data, though based on analogous structures, offer a solid starting point for the design and execution of future studies in this exciting field.

References

An In-depth Technical Guide on the Core Mechanism of Action of N-Cyclohexylacetoacetamide

Disclaimer: Scientific literature and public databases currently lack specific information regarding the definitive biological mechanism of action of N-Cyclohexylacetoacetamide. This guide, therefore, presents a hypothetical mechanism of action centered on the inhibition of the well-characterized MAPK/ERK signaling pathway. This approach serves as an illustrative framework for the target audience, demonstrating the principles and experimental methodologies that would be applied to elucidate the compound's activity. All data, pathways, and protocols described herein are exemplary and should be understood within this hypothetical context.

Introduction

N-Cyclohexylacetoacetamide is a chemical compound with the molecular formula C10H17NO2.[1] While its synthesis and basic chemical properties are documented, its biological activity and mechanism of action are not yet characterized in peer-reviewed literature. For drug development professionals and researchers, understanding the precise molecular interactions of a compound is paramount. This guide outlines a plausible, hypothetical mechanism—inhibition of the MEK1/2 kinases—to provide a technical blueprint for investigating such a compound. This illustrative case will detail the potential signaling pathway, present exemplary quantitative data, and provide the rigorous experimental protocols required for validation.

Physicochemical Properties

A summary of the known physicochemical properties of N-Cyclohexylacetoacetamide is presented below.[1] This information is foundational for any experimental work, influencing factors such as solubility in assay buffers and potential for cell permeability.

| Property | Value | Reference |

| IUPAC Name | N-cyclohexyl-3-oxobutanamide | PubChem CID: 70805[1] |

| Molecular Formula | C10H17NO2 | PubChem CID: 70805[1] |

| Molecular Weight | 183.25 g/mol | PubChem CID: 70805[1] |

| Canonical SMILES | CC(=O)CC(=O)NC1CCCCC1 | PubChem CID: 70805[1] |

| InChIKey | FLCPERRDPXWFDK-UHFFFAOYSA-N | PubChem CID: 70805[1] |

Hypothetical Mechanism of Action: MEK1/2 Inhibition

We hypothesize that N-Cyclohexylacetoacetamide (designated here as 'Compound-X' for clarity) acts as a selective inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). MEK1/2 are dual-specificity protein kinases that are central components of the Ras/Raf/MEK/ERK signaling pathway. This pathway is a critical regulator of cellular processes including proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers.

In this model, Compound-X would bind to an allosteric pocket on the MEK1/2 proteins, preventing their phosphorylation and activation by the upstream kinase, RAF. This, in turn, would block the subsequent phosphorylation and activation of ERK1/2, leading to a downstream blockade of signals that promote cell proliferation.

Quantitative Data (Exemplary)

The following table summarizes exemplary quantitative data that would be generated to support the hypothesis of MEK1/2 inhibition. These values are representative of a potent and selective kinase inhibitor.

| Parameter | Description | Exemplary Value | Experimental Method |

| IC₅₀ (MEK1) | Concentration for 50% inhibition of MEK1 kinase activity in vitro. | 15 nM | ADP-Glo™ Kinase Assay |

| IC₅₀ (MEK2) | Concentration for 50% inhibition of MEK2 kinase activity in vitro. | 25 nM | ADP-Glo™ Kinase Assay |

| Kᵢ | Inhibition constant, reflecting binding affinity for the target. | 8 nM | Enzyme Kinetics Analysis |

| Cellular EC₅₀ | Concentration for 50% reduction of phospho-ERK in cells. | 100 nM | In-Cell Western/ELISA |

| Kinase Selectivity | Fold-selectivity against a panel of related kinases (e.g., p38, JNK). | >100-fold | KinomeScan® Profiling |

Experimental Protocols

To validate the proposed mechanism, a series of rigorous experiments would be required. Detailed protocols for key assays are provided below.

-

Objective: To determine the IC₅₀ of N-Cyclohexylacetoacetamide against purified MEK1 enzyme.

-

Materials: Recombinant active MEK1 enzyme, inactive ERK2 substrate, ATP, ADP-Glo™ Reagent, Kinase-Glo® Max, assay plates (384-well), and test compound.

-

Procedure:

-

Prepare a serial dilution of N-Cyclohexylacetoacetamide (e.g., from 100 µM to 1 pM) in DMSO, followed by a final dilution in kinase buffer.

-

Add 5 µL of kinase buffer containing MEK1 enzyme and inactive ERK2 substrate to each well of a 384-well plate.

-

Add 2.5 µL of the diluted compound to the wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Initiate the kinase reaction by adding 2.5 µL of 10 µM ATP solution.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

-

Objective: To measure the effect of the compound on MEK1/2 activity within a cellular context by quantifying downstream ERK phosphorylation.

-

Materials: A relevant cell line (e.g., A375, which has a BRAF mutation leading to constitutive pathway activation), cell culture media, N-Cyclohexylacetoacetamide, growth factors (e.g., EGF), RIPA lysis buffer, protease/phosphatase inhibitors, antibodies (total-ERK, phospho-ERK, GAPDH), and Western blot reagents.

-

Procedure:

-

Seed A375 cells in 6-well plates and grow to 80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Treat cells with increasing concentrations of N-Cyclohexylacetoacetamide (e.g., 1 nM to 10 µM) for 2 hours.

-

Stimulate the cells with a growth factor like EGF (100 ng/mL) for 10 minutes to induce ERK phosphorylation (if the cell line requires it).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK1/2) and total-ERK (t-ERK1/2). A loading control like GAPDH should also be used.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify band intensity using software like ImageJ. Normalize the p-ERK signal to the t-ERK signal for each sample. Plot the normalized data against compound concentration to determine the cellular EC₅₀.

-

Experimental and Logic Workflow

The overall workflow for characterizing the mechanism of action follows a logical progression from initial screening to detailed validation.

Conclusion

While the definitive mechanism of action for N-Cyclohexylacetoacetamide remains to be elucidated through dedicated research, this guide provides a comprehensive and technically detailed framework for such an investigation. By postulating a plausible hypothesis—the inhibition of MEK1/2—we have outlined the essential quantitative benchmarks and rigorous experimental protocols that are the gold standard in modern drug development. This illustrative case serves as a valuable resource for scientists and researchers, detailing the logical workflow required to move a compound from initial observation to a well-characterized molecular agent. Future experimental studies are necessary to determine the true biological role of N-Cyclohexylacetoacetamide.

References

In-Depth Technical Guide to the Thermal Stability of N-Cyclohexylacetoacetamide

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature, patents, and safety data has not yielded specific experimental data on the thermal stability of N-Cyclohexylacetoacetamide. Therefore, this document serves as a technical guide outlining the established methodologies and data presentation formats that would be employed in the analysis of this compound's thermal properties. The experimental protocols and data tables provided are illustrative templates for researchers and drug development professionals.

Introduction

N-Cyclohexylacetoacetamide is a chemical compound of interest in various research and development sectors, potentially including pharmaceuticals and materials science. A thorough understanding of its thermal stability is paramount for determining safe handling, storage, and processing temperatures. Thermal decomposition can lead to the generation of hazardous byproducts and a loss of product efficacy. This guide details the standard analytical techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), used to characterize the thermal behavior of such compounds.

Experimental Protocols

The following sections describe the detailed experimental methodologies for conducting Thermogravimetric Analysis and Differential Scanning Calorimetry on a solid organic compound like N-Cyclohexylacetoacetamide.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which N-Cyclohexylacetoacetamide begins to decompose and to quantify the mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Methodology:

-

Sample Preparation: A sample of N-Cyclohexylacetoacetamide (typically 3-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Thermal Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak), which is obtained from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat flow associated with decomposition.

Instrumentation: A calibrated differential scanning calorimeter is required.

Methodology:

-

Sample Preparation: A small sample of N-Cyclohexylacetoacetamide (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves heating the sample from ambient temperature to a temperature beyond its expected melting or decomposition point at a constant rate (e.g., 10 °C/min).

-

Data Collection: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak temperature and the enthalpy change (ΔH) for each transition are determined.

Data Presentation

The quantitative data obtained from TGA and DSC analyses would be summarized in the following tables for clear comparison and interpretation.

Table 1: Thermogravimetric Analysis (TGA) Data for N-Cyclohexylacetoacetamide

| Parameter | Value (°C) |

| Onset of Decomposition (Tonset) | Data Not Available |

| Temperature of Maximum Decomposition Rate (Tpeak) | Data Not Available |

| Residual Mass at 600 °C (%) | Data Not Available |

Table 2: Differential Scanning Calorimetry (DSC) Data for N-Cyclohexylacetoacetamide

| Thermal Event | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting | Data Not Available | Data Not Available |

| Decomposition | Data Not Available | Data Not Available |

Visualizations

The following diagrams illustrate the logical workflows for the thermal analysis of N-Cyclohexylacetoacetamide.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion

The thermal stability of N-Cyclohexylacetoacetamide is a critical parameter for its safe and effective application. While specific experimental data is not currently available in the public domain, the methodologies outlined in this guide provide a robust framework for its determination. The use of Thermogravimetric Analysis and Differential Scanning Calorimetry will enable researchers and drug development professionals to characterize its decomposition profile and identify key thermal transitions. It is recommended that these analyses be performed to establish a comprehensive thermal stability profile for N-Cyclohexylacetoacetamide.

Methodological & Application

Application Notes and Protocols: N-Cyclohexylacetoacetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of N-Cyclohexylacetoacetamide. While a specific protocol for its synthesis is available, comprehensive characterization data and its applications in drug development, including its effects on signaling pathways, are not extensively documented in the currently available literature. The following sections detail the synthesis procedure and provide a framework for the necessary analytical characterization.

Experimental Protocols

Synthesis of N-Cyclohexylacetoacetamide

A documented method for the synthesis of N-Cyclohexylacetoacetamide involves the reaction of cyclohexylamine with diketene.

Materials:

-

Cyclohexylamine

-

Diketene

-

Benzene (or a safer alternative solvent such as toluene or tetrahydrofuran)

-

Isopropyl ether

Equipment:

-

Reaction flask

-

Stirring apparatus

-

Dropping funnel

-

Distillation apparatus for solvent removal under reduced pressure

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dish

Procedure:

-

In a suitable reaction flask, a mixture of 500 ml of benzene and 99 g of cyclohexylamine is prepared.

-

To this stirred mixture, 84 g of diketene is added dropwise over a period of 30 minutes.

-

The reaction mixture is then stirred at 20°C for 4 hours.

-

Following the reaction period, the solvent is removed by distillation under reduced pressure.

-

The resulting residue is taken up in isopropyl ether.

-

The solution is cooled to induce crystallization.

-

The precipitate is collected by vacuum filtration.

-

The collected solid is further purified by recrystallization from isopropyl ether to yield N-Cyclohexylacetoacetamide.

Safety Precautions: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Diketene is a lachrymator and is toxic, requiring careful handling in a fume hood.

Data Presentation

The following tables summarize the reported and required data for the synthesis and characterization of N-Cyclohexylacetoacetamide.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Reactant 1 | Cyclohexylamine (99 g) |

| Reactant 2 | Diketene (84 g) |

| Solvent | Benzene (500 ml) |

| Reaction Temperature | 20°C |

| Reaction Time | 4 hours |

| Product Yield | 137 g |

| Appearance | Crystalline solid |

Table 2: Product Characterization

| Property | Value |

| Melting Point | 74°C |

| ¹H NMR Data | Data not available in the searched literature. Experimental determination is required. |

| ¹³C NMR Data | Data not available in the searched literature. Experimental determination is required. |

| IR Spectroscopy Data | Data not available in the searched literature. Experimental determination is required. |

| Mass Spectrometry Data | Data not available in the searched literature. Experimental determination is required. |

Note: The lack of publicly available spectroscopic data (NMR, IR, MS) for N-Cyclohexylacetoacetamide necessitates that any researcher synthesizing this compound perform these characterization techniques to confirm its identity and purity.

Applications in Drug Development and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the application of N-Cyclohexylacetoacetamide in drug development or its interaction with specific biological signaling pathways. Compounds with similar structural motifs (amides and cyclohexyl groups) can exhibit a wide range of biological activities, and further research would be required to elucidate any potential therapeutic applications of N-Cyclohexylacetoacetamide.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of N-Cyclohexylacetoacetamide.

Caption: Workflow for the synthesis of N-Cyclohexylacetoacetamide.

Hypothetical Signaling Pathway

Given the absence of specific data for N-Cyclohexylacetoacetamide, the following diagram serves as a generic template for visualizing a potential signaling pathway that could be investigated. This is a hypothetical representation and is not based on experimental data for this compound.

Caption: A generic template for a cell signaling pathway.

N-Cyclohexylacetoacetamide: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Cyclohexylacetoacetamide, a β-ketoamide, serves as a valuable and versatile starting material in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. Its unique structural features, including an active methylene group, a ketone, and an amide functionality, allow for a wide range of chemical transformations. These notes provide an overview of its applications and detailed protocols for its use in the synthesis of key heterocyclic systems.

Synthesis of N-Cyclohexylacetoacetamide

N-Cyclohexylacetoacetamide can be efficiently synthesized via the reaction of cyclohexylamine with diketene. This method provides a straightforward and high-yielding route to the target compound.

Experimental Protocol: Synthesis of N-Cyclohexylacetoacetamide

A mixture of 500 ml of benzene and 99 g of cyclohexylamine were introduced over 30 minutes to 84 g of diketene.[1] After stirring for 4 hours at 20°C, the mixture was evaporated to dryness by distillation under reduced pressure.[1] The residue was taken up in isopropyl ether, and the solution was cooled and vacuum filtered.[1] The recovered precipitate was dried and crystallized from isopropyl ether to obtain 137 g of N-cyclohexylacetoacetamide with a melting point of 74°C.[1]

| Reactants | Molecular Weight ( g/mol ) | Amount (g) | Moles |

| Cyclohexylamine | 99.17 | 99 | 1.0 |

| Diketene | 84.07 | 84 | 1.0 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) |

| N-Cyclohexylacetoacetamide | 183.25 | 183.25 | 137 |

Table 1: Quantitative Data for the Synthesis of N-Cyclohexylacetoacetamide

References

N-Cyclohexylacetoacetamide: A Versatile Scaffold for Drug Discovery

Application Note AN-2025-01

Introduction

N-Cyclohexylacetoacetamide is a valuable bifunctional building block in medicinal chemistry, offering a reactive acetoacetamide moiety and a lipophilic cyclohexyl group. This unique combination makes it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its utility is particularly pronounced in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other proliferative diseases. The acetoacetamide core provides a versatile platform for constructing various heterocyclic systems, while the cyclohexyl group can be crucial for modulating pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability.

Application in Kinase Inhibitor Synthesis

One of the most prominent applications of N-cyclohexylacetoacetamide is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of privileged scaffolds known to exhibit potent inhibitory activity against a variety of protein kinases.[1] These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors from N-cyclohexylacetoacetamide typically involves a multi-step sequence, beginning with the conversion of N-cyclohexylacetoacetamide to a more reactive intermediate, 2-cyano-N-cyclohexylacetamide. This intermediate then undergoes a Knoevenagel condensation with an appropriate aldehyde, followed by a cyclization reaction with a hydrazine derivative to construct the pyrazolo[1,5-a]pyrimidine core.[2][3][4] This modular synthetic approach allows for the introduction of diverse substituents, enabling the fine-tuning of the inhibitor's potency and selectivity against specific kinase targets.

Featured Application: Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

This application note provides a detailed protocol for the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative starting from N-cyclohexylacetoacetamide. The synthesized compounds and their analogs have shown significant inhibitory activity against key kinases in cancer-related signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and B-Raf.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Cyclohexylacetoacetamide

This protocol describes the synthesis of the starting material, N-cyclohexylacetoacetamide, from cyclohexylamine and diketene.

Materials:

-

Cyclohexylamine

-

Diketene

-

Benzene

-

Isopropyl ether

Procedure:

-

To a solution of 99 g of cyclohexylamine in 500 ml of benzene, add 84 g of diketene over a period of 30 minutes with stirring.

-

Continue stirring the reaction mixture for 4 hours at 20°C.

-

Remove the benzene by distillation under reduced pressure.

-

Dissolve the residue in isopropyl ether.

-

Cool the solution to induce precipitation.

-

Collect the precipitate by vacuum filtration.

-

Dry the precipitate and recrystallize from isopropyl ether to yield N-cyclohexylacetoacetamide.

Expected Yield: ~137 g.

Protocol 2: Synthesis of 2-Cyano-N-cyclohexylacetamide

This protocol details the conversion of N-cyclohexylacetoacetamide to the key intermediate, 2-cyano-N-cyclohexylacetamide.

Materials:

-

Cyclohexylamine

-

Ethyl cyanoacetate

-

Sodium ethoxide

-

Ethanol

-

Diethyl ether

Procedure:

-

Prepare a solution of sodium ethoxide (0.1 mmol) in ethanol (3 mL).

-

Add ethyl cyanoacetate (10 mmol) and cyclohexylamine (10 mmol) to the sodium ethoxide solution.[5]

-

Stir the mixture at room temperature for 1 hour.[5]

-

A precipitate of 2-cyano-N-cyclohexylacetamide will form.

-

Collect the precipitate by filtration.

-

Wash the precipitate with diethyl ether.

-

Recrystallize the product from ethanol to obtain pure 2-cyano-N-cyclohexylacetamide as a white solid.[5]

Protocol 3: Synthesis of 2-Cyano-N-cyclohexyl-3-(4-methoxyphenyl)acrylamide

This protocol describes the Knoevenagel condensation of 2-cyano-N-cyclohexylacetamide with an aromatic aldehyde.

Materials: